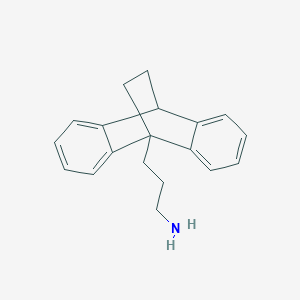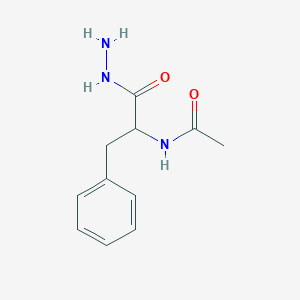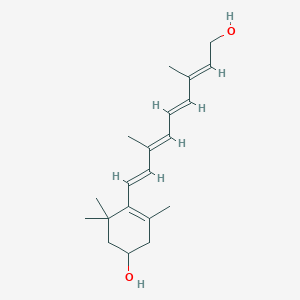
3-Hidroxiretinol
Descripción general
Descripción
3-Hydroxyretinol is a derivative of vitamin A, specifically a hydroxylated form of retinol. It is a retinoid that consists of all-trans-retinol having a hydroxy substituent at position 3 on the cyclohexenyl ring. This compound is known for its role in visual pigment chromophore biogenesis and has been identified in various insect species as a visual pigment chromophore .
Aplicaciones Científicas De Investigación
3-Hydroxyretinol has several scientific research applications:
Visual Pigment Chromophore Biogenesis: It plays a crucial role in the formation of visual pigments in the eyes of insects.
Medicinal Chemistry:
Synthetic Biology: It may be used in orthogonal gene expression control systems in bacteria, which are useful in synthetic biology and biotechnology applications.
Pharmaceutical Drugs: Its chelating properties are leveraged in pharmaceutical drugs for sequestration or passivation of metal overload.
Mecanismo De Acción
Target of Action
3-Hydroxyretinol, a derivative of Vitamin A, primarily targets the photoreceptor cells in the eyes . It plays a crucial role in the visual system, particularly in the light-dependent metabolic pathway of the eye .
Mode of Action
The mode of action of 3-Hydroxyretinol involves both the oxidation of all-trans 3-hydroxyretinol to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer . This process takes place in the tissues of the distal layer of the eyes .
Biochemical Pathways
The biochemical pathway of 3-Hydroxyretinol is light-dependent. In the presence of light, all-trans 3-hydroxyretinol is oxidized to all-trans 3-hydroxyretinal. Subsequently, the all-trans 3-hydroxyretinal undergoes isomerization to 11-cis isomer . This pathway is crucial for the normal functioning of the visual system.
Pharmacokinetics
It is known that the compound is involved in the visual cycle, indicating its presence and metabolism in the eye tissues .
Result of Action
The action of 3-Hydroxyretinol results in the formation of 11-cis 3-hydroxyretinal, which is essential for the normal functioning of the visual system . It is also suggested to have anticarcinogenic effects, as indicated by a study on benzo[a]pyrene-induced forestomach tumour model in female Swiss mice .
Action Environment
The action of 3-Hydroxyretinol is influenced by environmental factors, particularly light. The oxidation and isomerization processes that 3-Hydroxyretinol undergoes are light-dependent . Therefore, the efficacy and stability of 3-Hydroxyretinol are likely to be influenced by the light conditions in the environment.
Análisis Bioquímico
Biochemical Properties
3-Hydroxyretinol interacts with various enzymes and proteins in biochemical reactions . It is involved in the oxidation process, converting from all-trans 3-hydroxyretinol to all-trans 3-hydroxyretinal . This process is light-dependent and occurs in the tissues of the distal layer of the eyes .
Cellular Effects
3-Hydroxyretinol has significant effects on various types of cells and cellular processes. It has been found to have anticarcinogenic effects, particularly in the context of benzo[a]pyrene-induced forestomach tumors in female Swiss mice . It influences cell function by inhibiting tumor growth and reducing tumor incidence .
Molecular Mechanism
The molecular mechanism of 3-Hydroxyretinol involves both the oxidation of all-trans 3-hydroxyretinol to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer . These processes occur in the tissues of the distal layer of the eyes .
Temporal Effects in Laboratory Settings
It is known that the oxidation and isomerization processes involving 3-Hydroxyretinol are light-dependent .
Dosage Effects in Animal Models
In animal models, the effects of 3-Hydroxyretinol vary with different dosages . In a study involving female Swiss mice, it was found that groups supplemented with 3-Hydroxyretinol showed the best results in inhibiting tumor growth and had low tumor incidence compared with the control group .
Metabolic Pathways
3-Hydroxyretinol is involved in the metabolic pathway that includes the oxidation of all-trans 3-hydroxyretinol to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer .
Transport and Distribution
It is known that the oxidation and isomerization processes involving 3-Hydroxyretinol occur in the tissues of the distal layer of the eyes .
Subcellular Localization
It is involved in the visual pigment rhodopsin, which is located in the photoreceptor cells of the retina
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyretinol can be achieved through the chemical modification of retinol. One method involves the hydroxylation of all-trans-retinol using specific oxidizing agents. For instance, the oxidation of all-trans-retinol to all-trans-3-hydroxyretinol can be carried out using reagents such as osmium tetroxide followed by reduction with sodium borohydride .
Industrial Production Methods: Industrial production of 3-Hydroxyretinol may involve biotechnological approaches, including the use of genetically modified microorganisms capable of converting retinol to 3-Hydroxyretinol. This method leverages the metabolic pathways of microorganisms to achieve the desired hydroxylation .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxyretinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-Hydroxyretinal, which is an important intermediate in visual pigment biogenesis.
Substitution: The hydroxyl group at position 3 can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides, acyl chlorides.
Major Products Formed:
3-Hydroxyretinal: Formed through oxidation.
3-Hydroxyretinol Derivatives: Formed through substitution reactions.
Comparación Con Compuestos Similares
Retinol: The parent compound of 3-Hydroxyretinol, lacking the hydroxyl group at position 3.
3,4-Didehydroretinol: Another derivative of retinol with a double bond between carbon atoms 3 and 4.
3-Hydroxyretinal: The oxidized form of 3-Hydroxyretinol, involved in visual pigment formation.
Uniqueness: 3-Hydroxyretinol is unique due to its hydroxyl group at position 3, which imparts distinct chemical properties and biological functions. This hydroxyl group makes the molecule more polar and allows it to participate in specific biochemical pathways, such as the formation of visual pigments in insects .
Propiedades
IUPAC Name |
4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODKGDXEIUEIH-DAWLFQHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316912 | |
| Record name | Retin-3,15-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-93-3 | |
| Record name | Retin-3,15-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyretinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retin-3,15-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYRETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


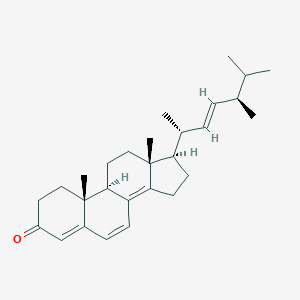

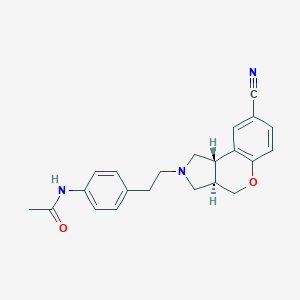




![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)
